what is the structure of methylboronic acid MIDA ester
what is the structure of methylboronic acid MIDA ester
An In-depth Technical Guide to the Structure and Utility of Methylboronic Acid MIDA Ester
Foreword: A Paradigm Shift in Boronic Acid Chemistry
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, yet it has been persistently hampered by the inherent instability of its key organoboron nucleophile: the boronic acid. Many boronic acids are prone to decomposition, challenging to purify, and incompatible with a wide array of synthetic reagents, often forcing their introduction late in a synthetic sequence. The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group represented a transformative solution to this long-standing challenge. By reversibly attenuating the reactivity of the boronic acid, MIDA esters have unlocked new strategies for complex molecule construction, most notably the powerful concept of iterative cross-coupling (ICC). This guide provides a detailed exploration of the structure of methylboronic acid MIDA ester, the mechanistic underpinnings of its unique stability, and its practical application in modern synthesis.
The Core Structure: From Lewis Acid to Stable Adduct
At the heart of a MIDA boronate's utility is its unique three-dimensional structure, which fundamentally alters the electronic properties of the boron center. The IUPAC name for methylboronic acid MIDA ester is 2-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and it has the chemical formula C₆H₁₀BNO₄.[1]
The structure is formed by the condensation of methylboronic acid with N-methyliminodiacetic acid (MIDA). The MIDA ligand engages the boron atom in a tridentate fashion, with dative bonds from the nitrogen atom and covalent bonds to the two carboxylate oxygen atoms.[2] This coordination forms a rigid bicyclic structure that forces a critical change in the boron atom's geometry.
The sp² to sp³ Rehybridization: The Key to Stability
The reactivity of a typical boronic acid in Suzuki-Miyaura coupling is predicated on its vacant, Lewis acidic p-orbital, which is characteristic of its sp² hybridization.[3] This orbital is essential for the transmetalation step with the palladium catalyst. However, this same feature is a primary source of instability.
The MIDA ligand's trivalent coordination rehybridizes the boron center from a trigonal planar sp² geometry to a tetrahedral sp³ geometry.[4] This structural change effectively shields the boron's Lewis acidity by engaging its formerly vacant orbital in bonding within the bicyclic cage.[5] This eliminates the pathway for unwanted decomposition and renders the boronate unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C).
Synthesis and Deprotection: A Reversible Transformation
The utility of MIDA boronates hinges on the efficient and reversible nature of their formation and cleavage. The protection is robust enough to withstand numerous reaction conditions, yet the deprotection is mild enough to be compatible with sensitive functional groups.
Experimental Protocol: Synthesis of Methylboronic Acid MIDA Ester
This protocol is adapted from established methods for the synthesis of MIDA boronates.[6] The reaction proceeds via dehydration of the boronic acid and MIDA.
Materials:
-
Methylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Solvent (e.g., Toluene or a suitable aprotic solvent)
-
Dean-Stark apparatus or molecular sieves
-
Stir plate and magnetic stir bar
-
Reaction vessel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, add equimolar amounts of methylboronic acid and N-methyliminodiacetic acid.
-
Add a sufficient volume of toluene to suspend the reagents.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
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Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).
-
Cool the reaction mixture to room temperature. The MIDA boronate product, being a crystalline solid, will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual starting materials.
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Dry the product under vacuum. Methylboronic acid MIDA ester is obtained as a free-flowing, bench-stable crystalline solid.[7]
Experimental Protocol: Deprotection to Liberate Boronic Acid
The deprotection is a simple hydrolysis reaction that readily proceeds under mild aqueous basic conditions.[8] The choice of base can be tuned to control the rate of release.
Materials:
-
Methylboronic acid MIDA ester
-
Solvent system (e.g., Tetrahydrofuran (THF) and water)
-
Aqueous base (e.g., 1 M NaOH for fast deprotection, or aqueous NaHCO₃ / K₃PO₄ for slower release)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the MIDA boronate in a suitable organic solvent such as THF in a flask.
-
Add an aqueous solution of the chosen base (e.g., 1 M NaOH).
-
Stir the biphasic mixture vigorously at room temperature. The hydrolysis is typically complete within 10-30 minutes with a strong base.[8]
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Upon completion, the resulting boronic acid is in the aqueous layer as its boronate salt. Acidification (e.g., with 1 M HCl) followed by extraction with an organic solvent (e.g., ethyl acetate) will yield the free boronic acid.
This controlled release is particularly powerful for notoriously unstable boronic acids, which can be generated in situ at a low concentration for immediate use in a subsequent reaction, thereby minimizing decomposition.[5]
Chemical Stability and Orthogonality
A key advantage of the MIDA boronate platform is its remarkable compatibility with a wide range of common synthetic reagents. This stability allows for complex, multi-step transformations to be performed on a molecule containing the MIDA boronate, with the boronic acid functionality remaining safely masked until its desired point of use.[8]
| Reagent / Condition | Compatibility | Citation |
| Oxidizing Agents | ||
| Pyridinium chlorochromate (PCC) | Yes | [8] |
| Dess-Martin periodinane (DMP) | Yes | [8] |
| Ozone (O₃) | Yes | [8] |
| Reducing Agents | ||
| Hydrogen (H₂), Pd/C | Yes | [8] |
| Sodium borohydride (NaBH₄) | Yes | [8] |
| Lithium aluminum hydride (LiAlH₄) | No | [8] |
| Bases | ||
| Pyridine, Triethylamine (Et₃N) | Yes | [8] |
| n-Butyllithium (n-BuLi) | Yes | [8] |
| Lithium diisopropylamide (LDA) | Yes | [8] |
| Acids | ||
| Trifluoroacetic acid (TFA) | Yes | [8] |
| p-Toluenesulfonic acid (TsOH) | Yes | [8] |
| Other Conditions | ||
| Silica Gel Chromatography | Yes | [7] |
| Anhydrous Cross-Coupling (Pd-cat.) | Yes | |
| Grignard Reagents (RMgX) | Yes | [8] |
Table 1: Summary of MIDA Boronate Compatibility with Common Synthetic Reagents.
This broad compatibility makes it possible to reliably transform simple MIDA boronate starting materials into structurally complex boronic acid building blocks through multi-step synthetic pathways.[8]
Application in Iterative Cross-Coupling (ICC)
The most profound application of MIDA boronate technology is in enabling iterative cross-coupling (ICC). This strategy utilizes bifunctional building blocks, typically containing a halide on one end and a MIDA boronate on the other, to assemble complex molecules in a stepwise and controlled fashion, analogous to solid-phase peptide synthesis.
The process involves a simple three-step cycle:
-
Couple: A Suzuki-Miyaura reaction is performed between the halide of the MIDA-protected building block and a free boronic acid. The MIDA boronate end remains unreactive.
-
Deprotect: The MIDA group on the newly formed product is hydrolyzed under mild aqueous basic conditions to reveal a new free boronic acid.
-
Repeat: The cycle is repeated, coupling the newly unmasked boronic acid with the next bifunctional MIDA-protected building block.
This revolutionary approach allows for the systematic and programmable construction of complex organic molecules from a collection of standardized building blocks.[3][7]
Conclusion and Future Outlook
The development of methylboronic acid MIDA ester and its derivatives has fundamentally changed the landscape of organoboron chemistry. The elegant structural solution of sp³ rehybridization provides unprecedented stability, transforming traditionally volatile boronic acids into robust, crystalline, and chromatographically-stable solids. This innovation has not only simplified the handling and purification of organoboron reagents but has also paved the way for powerful synthetic strategies like iterative cross-coupling. For researchers, scientists, and drug development professionals, the MIDA boronate platform offers a reliable and versatile tool for the efficient and programmable synthesis of complex small molecules, from natural products to novel pharmaceutical candidates.[2][9] The continued exploration of this technology promises to further expand the horizons of chemical synthesis.
References
-
Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Oshita, M., et al. (2020). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]
-
Struble, J. R., Lee, S. J., & Burke, M. D. (2010). A Mild and Simple Method for Making MIDA Boronates. Crestavesta. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
-
PubChem. Boronic acid methyl ester. PubChem Database. [Link]
-
Williams, A. T., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
Sources
- 1. Methylboronic acid MIDA ester | CymitQuimica [cymitquimica.com]
- 2. Buy (2-Methylpropyl)boronic acid mida ester [smolecule.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
